molecular formula C11H12ClNO3 B3023289 N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide CAS No. 632301-30-5

N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide

Cat. No.: B3023289
CAS No.: 632301-30-5
M. Wt: 241.67 g/mol
InChI Key: YBUIASXSLJQLQA-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide (CAS: 632301-30-5) is a chloroacetamide derivative characterized by a 5-acetyl-2-hydroxybenzyl substituent attached to the nitrogen atom of the 2-chloroacetamide backbone. This compound is notable for its hybrid structure, combining a phenolic hydroxyl group, an acetyl moiety, and a reactive chloroacetamide group. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol.

Properties

IUPAC Name

N-[(5-acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)8-2-3-10(15)9(4-8)6-13-11(16)5-12/h2-4,15H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIASXSLJQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207404
Record name N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632301-30-5
Record name N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632301-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide typically involves the reaction of 5-acetyl-2-hydroxybenzyl alcohol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-acetyl-2-hydroxybenzaldehyde or 5-acetyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-acetyl-2-hydroxybenzyl alcohol.

    Substitution: Formation of N-(5-acetyl-2-hydroxybenzyl)-2-aminoacetamide or N-(5-acetyl-2-hydroxybenzyl)-2-thioacetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxybenzyl groups may facilitate binding to active sites, while the chloroacetamide group can participate in covalent modification of target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Derivatives

Chloroacetamides are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide with related compounds, focusing on structural features, physicochemical properties, and functional implications.

Structural and Substituent Analysis

Compound Name Key Substituents Molecular Formula Notable Features Reference
This compound 5-acetyl, 2-hydroxybenzyl C₁₁H₁₂ClNO₃ Hydroxyl and acetyl groups enable intramolecular H-bonding; polarizable aromatic system.
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-benzoyl, 4-chlorophenyl C₁₅H₁₁Cl₂NO₂ Planar amide group; forms centrosymmetric dimers via C–H···O and C–H···π interactions.
N-(4-acetylphenyl)-2-chloroacetamide 4-acetylphenyl C₁₀H₁₀ClNO₂ Versatile intermediate in heterocyclic synthesis; electron-withdrawing acetyl group.
N-(2,4,5-trichlorophenyl)-2-chloroacetamide 2,4,5-trichlorophenyl C₈H₅Cl₄NO Electron-withdrawing Cl substituents reduce amide conjugation; distorted crystal packing.
2-Chloro-N-(5-chlorobenzooxazol-2-yl)acetamide 5-chlorobenzooxazolyl C₉H₆Cl₂N₂O₂ Benzoxazole ring enhances rigidity; potential bioactivity (e.g., antimicrobial).

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound facilitates intramolecular hydrogen bonds (e.g., O–H···O=C), which stabilize its conformation and reduce solubility in non-polar solvents . By contrast, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide relies on intermolecular C–H···O and C–H···π interactions for dimer formation, leading to distinct crystal packing .
  • This contrasts with N-(4-acetylphenyl)-2-chloroacetamide, where the acetyl group para to the amide alters resonance stabilization . Chlorine substituents (e.g., in N-(2,4,5-trichlorophenyl)-2-chloroacetamide) increase molecular weight and hydrophobicity, affecting bioavailability .

Biological Activity

N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Acetyl group : Enhances lipophilicity and potential enzyme interactions.
  • Hydroxybenzyl moiety : Contributes to the compound's binding affinity to biological targets.
  • Chloroacetamide group : May facilitate covalent modification of enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism may involve:

  • Enzyme inhibition : The chloroacetamide group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
  • Modulation of biochemical pathways : By interacting with specific receptors or enzymes, the compound can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Antimicrobial Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, studies on chloro-substituted salicylanilides have shown efficacy against various bacterial and fungal strains. This compound has been investigated for:

  • Antibacterial activity : Comparable to standards like penicillin G and ciprofloxacin .
  • Antifungal properties : Effective against pathogenic fungi, suggesting potential as an antifungal agent .

Anticancer Activity

The compound's structural analogs have demonstrated promising anticancer properties. For example:

  • Cytotoxic effects : Related compounds were found to be more cytotoxic against human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines than their unsubstituted counterparts .
  • Mechanisms of action : Induction of apoptosis through downregulation of AKT phosphorylation and activation of caspase pathways has been observed .

Inhibition of Photosynthetic Electron Transport

Some studies have evaluated the ability of chloro-substituted compounds to inhibit photosynthetic electron transport in plant systems:

  • Inhibition in Spinach Chloroplasts : Compounds showed significant inhibition of photosystem II activity, indicating potential herbicidal properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialComparable efficacy to penicillin G
AntifungalEffective against pathogenic fungi
CytotoxicityHigher cytotoxicity against MDA-MB231 and HT-1080
Photosynthetic InhibitionSignificant inhibition in spinach chloroplasts

Case Study: Anticancer Activity

In a study focused on a derivative similar to this compound, researchers found that the compound induced apoptosis in cancer cell lines through specific signaling pathways. The study highlighted:

  • Increased mitochondrial reactive oxygen species (ROS) levels in fibrosarcoma cells.
  • Induction of cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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